molecular formula C16H19NO6 B15132157 (2R,3R)-2,3-dihydroxybutanedioic acid;(1R)-1-naphthalen-1-ylethanamine CAS No. 1184950-53-5

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R)-1-naphthalen-1-ylethanamine

Cat. No.: B15132157
CAS No.: 1184950-53-5
M. Wt: 321.32 g/mol
InChI Key: GVGRBXONPMYDEB-KZKMUFAMSA-N
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Description

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R)-1-naphthalen-1-ylethanamine is a chiral compound with significant importance in various fields of chemistry and biology. The compound consists of two distinct parts: (2R,3R)-2,3-dihydroxybutanedioic acid, which is a stereoisomer of tartaric acid, and (1R)-1-naphthalen-1-ylethanamine, a chiral amine derived from naphthalene. This unique combination of a chiral acid and a chiral amine makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid;(1R)-1-naphthalen-1-ylethanamine typically involves the resolution of racemic mixtures to obtain the desired enantiomers. One common method is the use of chiral resolving agents such as (L)-(+)-tartaric acid to separate the enantiomers of 1-naphthalen-1-ylethanamine . The resolved amine is then reacted with (2R,3R)-2,3-dihydroxybutanedioic acid under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale resolution techniques such as crystallization or chromatography to separate the enantiomers. The resolved enantiomers are then combined under optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R)-1-naphthalen-1-ylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-derived ketones, while reduction can produce naphthalene-derived alcohols .

Scientific Research Applications

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R)-1-naphthalen-1-ylethanamine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism by which (2R,3R)-2,3-dihydroxybutanedioic acid;(1R)-1-naphthalen-1-ylethanamine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2,3-dihydroxybutanedioic acid
  • (1S)-1-naphthalen-1-ylethanamine
  • Meso-2,3-dihydroxybutanedioic acid

Uniqueness

What sets (2R,3R)-2,3-dihydroxybutanedioic acid;(1R)-1-naphthalen-1-ylethanamine apart from similar compounds is its unique combination of chiral centers, which imparts specific stereochemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes .

Properties

CAS No.

1184950-53-5

Molecular Formula

C16H19NO6

Molecular Weight

321.32 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R)-1-naphthalen-1-ylethanamine

InChI

InChI=1S/C12H13N.C4H6O6/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;5-1(3(7)8)2(6)4(9)10/h2-9H,13H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m11/s1

InChI Key

GVGRBXONPMYDEB-KZKMUFAMSA-N

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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